molecular formula C17H22BrClN2O3 B8149924 (R)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate

(R)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149924
M. Wt: 417.7 g/mol
InChI Key: VSTURKIYJOTRJY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromochlorobenzoyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the benzoyl group can be substituted by nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its piperazine ring is a common motif in many drugs, and the presence of the bromochlorobenzoyl group can enhance its biological activity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, while the bromochlorobenzoyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-chlorobenzoyl chloride: A precursor in the synthesis of the target compound.

    4-bromo-3-chlorobenzoic acid: Another related compound with similar structural features.

Uniqueness

®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring with a bromochlorobenzoyl group and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

IUPAC Name

tert-butyl (2R)-4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrClN2O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)15(22)12-5-6-13(18)14(19)9-12/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTURKIYJOTRJY-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.